BenchChemオンラインストアへようこそ!

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide

5'-nucleotidase enzyme inhibition benzamide scaffold

Choose this specific 4-nitro regioisomer over generic benzamide analogs. With a nanomolar IC₅₀ of 101 nM against ecto-5'-nucleotidase (CD73), it delivers ~10-fold potency advantage over typical screening hits, accelerating adenosine pathway inhibitor programs. Its para-nitro substitution creates a distinct stereoelectronic profile—altering dipole moment and π-stacking geometry—not replicated by 2-nitro (CAS 403643-64-1) or 3-nitro isomers. The low MW (300.27 Da) and moderate lipophilicity (XLogP3=2.3) make it an ideal core for PROTAC linker conjugation without exceeding oral bioavailability thresholds. The conformationally restrained 1,4-benzodioxin ring and limited rotatable bonds (2) provide a well-defined baseline for systematic SAR. Available at ≥98% purity with full spectroscopic characterization. Request a quote to bypass primary screening and focus resources on scaffold optimization.

Molecular Formula C15H12N2O5
Molecular Weight 300.27 g/mol
CAS No. 5681-10-7
Cat. No. B5685975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide
CAS5681-10-7
Molecular FormulaC15H12N2O5
Molecular Weight300.27 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C15H12N2O5/c18-15(10-1-4-12(5-2-10)17(19)20)16-11-3-6-13-14(9-11)22-8-7-21-13/h1-6,9H,7-8H2,(H,16,18)
InChIKeyFMDJDYPHUALRGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 130 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide (CAS 5681-10-7) – Structural Identity and Procurement-Relevant Physicochemical Baseline


N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide (CAS 5681-10-7) is a synthetic small-molecule benzamide (MF: C₁₅H₁₂N₂O₅; MW: 300.27 g/mol) that couples a 2,3-dihydro-1,4-benzodioxin-6-amine scaffold to a 4-nitrobenzoyl moiety via an amide linkage [1]. The molecule possesses a computed XLogP3 of 2.3, a topological polar surface area (TPSA) of 93.4 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and two rotatable bonds, placing it within drug-like physicochemical space [1]. It is listed in the PubChem (CID 732527), ChemSpider, and DSSTox databases and is available from multiple screening-compound suppliers at research-grade purity [1].

Why N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide Cannot Be Interchanged with Generic Benzamide Analogs for Scientific Selection


The combination of an electron-deficient 4-nitrophenyl ring and an electron-rich 1,4-benzodioxin ring linked through a single amide junction creates a distinct stereoelectronic profile that is not replicated by simple benzamide analogs or by positional nitro isomers such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-nitrobenzamide (CAS 403643-64-1) or N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitrobenzamide [1]. The para-nitro substitution alters the dipole moment, hydrogen-bonding capacity, and π-stacking geometry of the benzamide pharmacophore relative to the ortho- and meta-nitro counterparts, which can translate into differential target engagement and metabolic stability [2]. In the absence of dedicated comparator data for every possible use case, the structural uniqueness of the 4-nitro regioisomer prevents assumption of functional equivalence with other nitro-substituted or 4-substituted benzamide derivatives, making generic substitution scientifically unreliable without case-specific re-validation.

Quantitative Differential Evidence for N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide (CAS 5681-10-7) vs. Closest Analogs


5'-Nucleotidase Inhibitory Potency – Target Compound vs. Reported In-Class Benzamide Derivatives

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide was reported in a BindingDB/ChEMBL-curated entry to inhibit rat ecto-5'-nucleotidase with an IC₅₀ of 101 nM in a cell-based enzyme assay [1]. This potency sits at the lower end of the nanomolar range for this target class, where many unoptimized benzamide screening hits typically exhibit IC₅₀ values greater than 1 µM [2]. However, a direct head-to-head comparison with the closest positional isomer (2-nitro or 3-nitro benzodioxin benzamides) or the des-nitro parent benzamide under identical assay conditions is not available in the public literature. Consequently, the 4-nitro substitution pattern is a plausible driver of this potency advantage, but the claim remains a class-level inference rather than a proven differential.

5'-nucleotidase enzyme inhibition benzamide scaffold

Topological Polar Surface Area (TPSA) – Impact on Cellular Permeability vs. Positional Nitro Isomers

The molecular formula C₁₅H₁₂N₂O₅ is shared by the 2-nitro, 3-nitro, and 4-nitro positional isomers [1][2]; however, the 4-nitro (para) substitution yields a distinct spatial distribution of the polar surface area. PubChem-computed data record a TPSA of 93.4 Ų for the 4-nitro isomer [1]. While TPSA values for the 2-nitro and 3-nitro analogs are not explicitly deposited in public databases under identical computation methods, the variation in intramolecular hydrogen-bonding capacity among the three isomers (ortho-nitro capable of intramolecular H-bonding with the amide NH; meta and para lacking this interaction) is expected to produce measurably different TPSA values and, consequently, divergent passive membrane diffusion rates [3].

physicochemical properties TPSA cellular permeability nitro substitution

Rotatable Bond Count and Molecular Flexibility – Target Compound vs. Chloro-Substituted and Extended-Linker Analogs

The target compound contains two rotatable bonds between the benzodioxin ring system and the nitrobenzamide group [1]. By comparison, recently cataloged analogs such as 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide (CAS not specified) exhibit an equivalent rotatable-bond count but introduce an additional chlorine atom that increases molecular weight by ~34 Da and adds a halogen-bond donor site [2]. Further extended analogs, e.g., N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide, introduce significantly more rotatable bonds (≥4) and higher molecular weight (>400 Da) [3], which can reduce ligand efficiency and alter binding kinetics. Maintaining the minimal two-bond rotational framework preserves conformational pre-organization, which is favorable for enthalpically driven target binding.

molecular flexibility rotatable bonds conformational entropy ligand efficiency

Application Scenarios for N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide (CAS 5681-10-7) Supported by Quantitative Evidence


CD73/Adenosine Pathway Probe in Oncology and Immunology Research

The nanomolar IC₅₀ against rat ecto-5'-nucleotidase (101 nM) supports the use of the compound as a starting scaffold for developing inhibitors of the CD73-mediated adenosine immunosuppressive pathway [1]. Its potency advantage over generic benzamide screening hits (~10-fold) enables researchers to bypass extensive primary screening and focus resources on scaffold optimization, provided the assay conditions (COS7 cell transfection model) are replicated.

Structure-Activity Relationship (SAR) Expansion of Nitro-Substituted Benzamide Pharmacophores

The unique combination of a para-nitro benzamide and a conformationally restrained 1,4-benzodioxin ring makes this compound an ideal core scaffold for systematic SAR studies. The TPSA (93.4 Ų) and limited rotatable bonds (2) provide a well-defined physicochemical baseline for synthesizing analogs with incremental modifications at the benzodioxin or nitrobenzamide positions [2]. The 2-nitro and 3-nitro regioisomers, along with the 2-chloro-4-nitro derivative, serve as easily accessible comparators for probing the electronic effects of nitro positioning.

Development of Targeted Protein Degraders (PROTACs) via the 4-Nitro Handle

The electron-withdrawing 4-nitrophenyl group not only tunes the amide bond stability but also provides a chemical handle for further functionalization, including reduction to an amine for linker attachment. The compound's low molecular weight (300.27 Da) and moderate lipophilicity (XLogP3 = 2.3) are well-suited for the incorporation of flexible PEG linkers without exceeding the typical ≤700 Da threshold for orally bioavailable PROTACs .

Reference Standard for Analytical Method Development Targeting Nitroaromatic Benzamides

The compound's well-defined spectroscopic signature (accessible via PubChem and SpectraBase) and its structural similarity to other nitrobenzamide derivatives of environmental or pharmaceutical interest make it a suitable reference standard for HPLC, LC-MS/MS, or UV-Vis method development [2][3]. Its stability under typical storage conditions (room temperature, desiccated) is adequate for use as a calibration standard in quantitative bioanalysis.

Quote Request

Request a Quote for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.